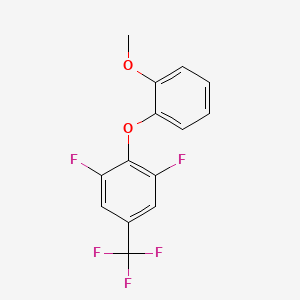
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene, 2-methoxyphenol, and trifluoromethylating agents.
Formation of Intermediate: The first step involves the nucleophilic aromatic substitution (S_NAr) reaction between 1,3-difluorobenzene and 2-methoxyphenol to form an intermediate compound.
Trifluoromethylation: The intermediate is then subjected to trifluoromethylation using reagents like trifluoromethyl iodide (CF_3I) or trifluoromethyl sulfonate (CF_3SO_2Cl) under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the aromatic ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3).
Reducing Agents: Lithium aluminum hydride (LiAlH_4), hydrogen gas (H_2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl_2, Br_2), nitrating agents (HNO_3/H_2SO_4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution reactions can introduce new functional groups onto the aromatic ring.
科学研究应用
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, influencing its interaction with biological molecules.
相似化合物的比较
Similar Compounds
1,3-Difluoro-2-(2-hydroxyphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a hydroxy group instead of a methoxy group.
1,3-Difluoro-2-(2-methoxyphenoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in a different position.
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(methyl)benzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1,3-Difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and trifluoromethyl groups can influence its reactivity and interactions, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H9F5O2 |
|---|---|
分子量 |
304.21 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(2-methoxyphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9F5O2/c1-20-11-4-2-3-5-12(11)21-13-9(15)6-8(7-10(13)16)14(17,18)19/h2-7H,1H3 |
InChI 键 |
OWRRVPSPRPGHHM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


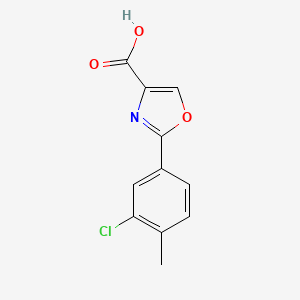
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
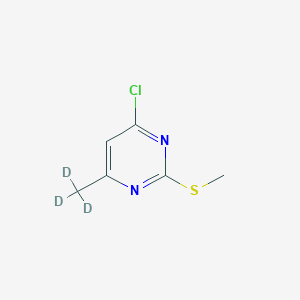
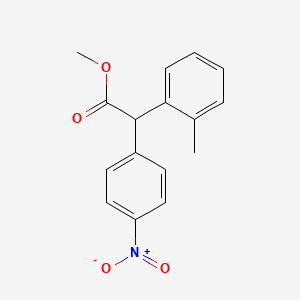
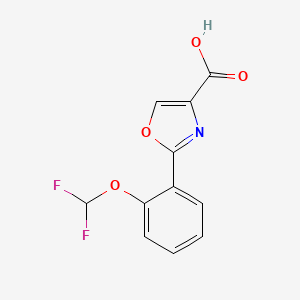

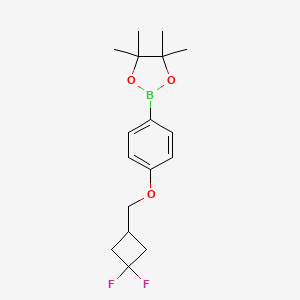
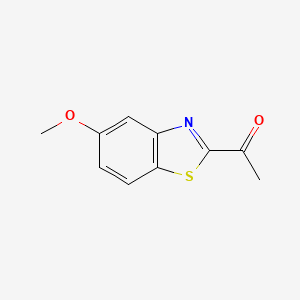
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
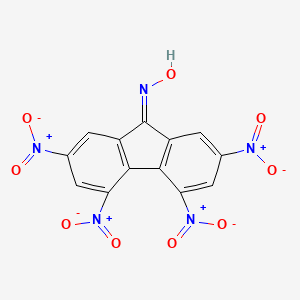
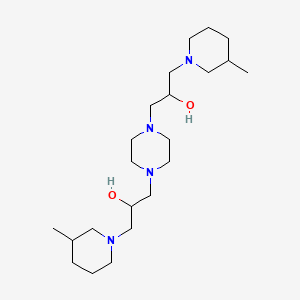
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
